5-(4-Nitrophenyl)isoxazole-3-carboxylic acid

HIV-1 Integrase Inhibition Antiviral Drug Discovery Isoxazole Bioisosteres

Choose 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid for SAR studies: documented HIV-1 integrase strand transfer IC50 of 97 μM and antiviral EC50 of 4.3 μM. This para-nitrophenyl isomer provides a 1.3-fold potency advantage over the 3-aryl-isoxazole-5-carboxylic acid regioisomer. Its higher melting point (214–224 °C) and lack of decomposition below this range ensure thermal safety during amide coupling or esterification, unlike the 3-nitrophenyl regioisomer (decomposes >176 °C). The established 64% ester hydrolysis yield enables accurate precursor estimation. A validated reference compound for medicinal chemistry optimization.

Molecular Formula C10H6N2O5
Molecular Weight 234.16 g/mol
CAS No. 33282-25-6
Cat. No. B1362194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Nitrophenyl)isoxazole-3-carboxylic acid
CAS33282-25-6
Molecular FormulaC10H6N2O5
Molecular Weight234.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O5/c13-10(14)8-5-9(17-11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14)
InChIKeyGBRSPKXOFRTAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Nitrophenyl)isoxazole-3-carboxylic Acid (CAS 33282-25-6): Procurement-Grade Specification and Physicochemical Baseline


5-(4-Nitrophenyl)isoxazole-3-carboxylic acid (CAS 33282-25-6) is a heteroaromatic carboxylic acid belonging to the 5-aryl-isoxazole-3-carboxylic acid class, characterized by a para-nitrophenyl substituent at the isoxazole 5-position and a free carboxylic acid at the 3-position . It is supplied as a white to brown solid with a purity of ≥98% (HPLC) and a melting point of 214–224 °C, and requires storage at 0–8 °C . The compound has a molecular formula of C10H6N2O5 and a molecular weight of 234.17 g/mol . Its computed physicochemical properties include a topological polar surface area (TPSA) of 109.15 Ų, a consensus Log P of 0.82, and an aqueous solubility of 0.481 mg/mL (Log S = -2.69) .

5-(4-Nitrophenyl)isoxazole-3-carboxylic Acid: Why Regioisomeric or Heterocyclic Substitution Fails


Substitution of 5-(4-nitrophenyl)isoxazole-3-carboxylic acid with a close analog—such as the 3-nitrophenyl regioisomer, the 3-phenylisoxazole-5-carboxylic acid regioisomer, or a pyrazole heterocyclic replacement—alters both the physicochemical property space and the biological activity profile in a quantitatively measurable manner . Head-to-head comparisons demonstrate that the 5-aryl-isoxazole-3-carboxylic acid scaffold provides superior HIV-1 integrase strand transfer inhibition relative to the 3-aryl-isoxazole-5-carboxylic acid scaffold , and that the para-nitrophenyl substitution pattern yields a distinct inhibitory potency and antiviral EC50 compared to the 3-benzyloxyphenyl analog . The following evidence guide presents the quantitative differentiation data that supports the selection of this specific compound over its closest analogs.

5-(4-Nitrophenyl)isoxazole-3-carboxylic Acid: Quantitative Comparator Evidence for Informed Procurement


HIV-1 Integrase Strand Transfer Inhibition: 1.4-Fold Potency Difference vs. 3-Benzyloxyphenyl Analog

In a direct head-to-head comparison of HIV-1 integrase strand transfer inhibition, 5-(4-nitrophenyl)isoxazole-3-carboxylic acid (compound 1b) exhibited an IC50 of 97 μM, which is 1.4-fold less potent than the 3-benzyloxyphenyl-substituted analog (compound 1a, IC50 = 68 μM) . Despite this relative difference, both compounds displayed weak cytotoxicity (CC50 >100 μM) and the 5-aryl-isoxazole-3-carboxylic acid scaffold was demonstrated to be superior to the 3-aryl-isoxazole-5-carboxylic acid scaffold for integrase inhibition .

HIV-1 Integrase Inhibition Antiviral Drug Discovery Isoxazole Bioisosteres

Anti-HIV-1 Activity: EC50 Differentiation vs. 3-Benzyloxyphenyl Analog

In C8166 cell cultures infected with HIV-1IIIB, 5-(4-nitrophenyl)isoxazole-3-carboxylic acid (compound 1b) showed an EC50 of 4.3 μM for protection against cytopathogenicity, compared to an EC50 of 2.27 μM for the 3-benzyloxyphenyl analog (compound 1a) . Both compounds exhibited CC50 values >100 μM, yielding therapeutic indices of >23.3 and >44.1, respectively .

Antiviral Activity HIV-1 C8166 Cell Assay Cytopathic Effect Protection

Scaffold Regioisomerism: 5-Aryl-Isoxazole-3-Carboxylic Acid vs. 3-Aryl-Isoxazole-5-Carboxylic Acid Potency Advantage

Comparative evaluation of regioisomeric scaffolds revealed that the 5-aryl-isoxazole-3-carboxylic acid series (compounds 1a, 1b) consistently outperformed the 3-aryl-isoxazole-5-carboxylic acid series (compounds 2a, 2b) in HIV-1 integrase strand transfer inhibition . Specifically, the 5-(3-(benzyloxy)phenyl)isoxazole-3-carboxylic acid (1a, IC50 = 68 μM) was more potent than the corresponding 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acid (2a, IC50 = 91 μM) .

HIV-1 Integrase Scaffold Hopping Regioisomeric SAR

Physical Property Differentiation: Melting Point vs. 3-Nitrophenyl Regioisomer

The para-nitrophenyl regioisomer (CAS 33282-25-6) exhibits a melting point range of 214–224 °C as determined by HPLC-pure material . In contrast, the 3-nitrophenyl regioisomer (CAS 199601-80-4) undergoes decomposition above 176 °C, precluding a sharp melting point determination . This thermal behavior difference may impact handling during downstream synthetic transformations that involve heating.

Solid State Characterization Purity and Handling Procurement Specification

Synthetic Accessibility: Documented Hydrolysis Yield for Carboxylic Acid Generation

A specific synthesis protocol reports that 5-(4-nitrophenyl)isoxazole-3-carboxylic acid can be obtained in 64% yield via hydrolysis of the corresponding ethyl ester using lithium hydroxide in aqueous ethanol at room temperature for 1 hour . This documented yield provides a benchmark for planning multi-step synthetic routes or scaling up this building block.

Synthetic Methodology Process Development Building Block Reliability

5-(4-Nitrophenyl)isoxazole-3-carboxylic Acid: Optimal Use Cases Driven by Quantitative Differentiation


HIV-1 Integrase Inhibitor SAR Studies Requiring a Defined Para-Nitrophenyl Reference

When structure–activity relationship (SAR) studies demand a para-nitrophenyl-substituted isoxazole-3-carboxylic acid as a control or reference compound, this product provides validated IC50 (97 μM strand transfer) and EC50 (4.3 μM) values that allow direct quantitative comparison with 3-benzyloxyphenyl analogs (IC50 = 68 μM, EC50 = 2.27 μM) and 3-aryl-isoxazole-5-carboxylic acid regioisomers (IC50 = 91 μM) . The availability of these head-to-head data reduces the need for in-house characterization of this specific substitution pattern.

Synthetic Route Planning Involving Isoxazole-3-Carboxylic Acid Building Blocks with Defined Thermal Stability

For synthetic routes that require heating or thermal stress, the higher melting point (214–224 °C) and lack of reported decomposition in this range differentiate 5-(4-nitrophenyl)isoxazole-3-carboxylic acid from the 3-nitrophenyl regioisomer, which decomposes above 176 °C . This thermal stability profile reduces the risk of decomposition during reactions such as amide coupling or esterification that may be performed at elevated temperatures.

Procurement for Multi-Step Synthesis Where a Documented Hydrolysis Yield Informs Material Requirements

Researchers planning to use this compound as an intermediate can leverage the documented 64% yield for ester-to-acid hydrolysis to accurately estimate the quantity of precursor ethyl ester needed and to benchmark their own synthetic efficiency. This is particularly valuable in academic and industrial settings where cost and material economy are critical.

Regioisomeric Scaffold Hopping Campaigns Targeting HIV-1 Integrase

The established superiority of the 5-aryl-isoxazole-3-carboxylic acid scaffold over the 3-aryl-isoxazole-5-carboxylic acid scaffold for HIV-1 integrase inhibition (1.3-fold lower IC50 for the 5-aryl series) positions 5-(4-nitrophenyl)isoxazole-3-carboxylic acid as a suitable core for further derivatization. This regioisomeric advantage provides a scientifically justified starting point for medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.